![molecular formula C23H22N6O B2503581 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea CAS No. 2034500-97-3](/img/structure/B2503581.png)

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with key intermediates. For instance, the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas was achieved through 6-aminoimidazo[1,2-a]pyrazine as a key intermediate . Another study reported a one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives using urea as a catalyst, which suggests the versatility of urea in catalyzing multiple steps in the synthesis of complex molecules . These methods highlight the potential pathways that could be adapted for the synthesis of "1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea".

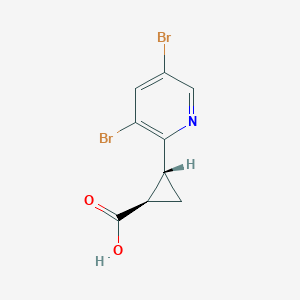

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and crystallography. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed using single-crystal X-ray diffraction . Such detailed structural analysis is crucial for understanding the molecular geometry, electronic distribution, and potential interaction sites of "this compound".

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be inferred from the synthesis and reactions of similar compounds. For instance, the use of urea as a catalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives indicates its role in facilitating condensation, addition, and cyclization reactions . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives in an ionic liquid medium using a catalytic amount of phthalimide-N-sulfonic acid suggests that "this compound" may also undergo similar reactions in the presence of suitable catalysts and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be diverse, depending on their molecular structure. The crystalline nature of some compounds, as well as their intermolecular interactions such as hydrogen bonding and π-π stacking, can influence their solubility, melting points, and stability . Theoretical calculations such as DFT can provide insights into the electronic properties, such as HOMO/LUMO energies, which are important for understanding the reactivity and potential biological activity of the compound .

Aplicaciones Científicas De Investigación

Antioxidant Capacity and Reaction Pathways

The study of antioxidants, particularly those involving urea derivatives, highlights the importance of understanding reaction pathways in evaluating antioxidant capacity. For instance, urea-based compounds are explored for their antioxidative properties through various assays, indicating their potential application in investigating and developing new antioxidant agents (Ilyasov et al., 2020).

Therapeutic Applications of Pyrazoline Derivatives

Pyrazoline derivatives, closely related to the pyrazinyl and imidazolyl components of the queried compound, have been extensively studied for their diverse pharmacological properties. Research indicates that pyrazoline compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, antidepressant, and anticancer properties. This suggests that the compound could be of interest in the development of new therapeutic agents (Shaaban et al., 2012).

Material Science and Nanotechnology

The structural components of 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea also suggest its potential application in material science and nanotechnology. Compounds with similar structural motifs have been used in the development of semiconductors, sensors, and other technological applications. For example, research on hexaazatriphenylene derivatives, which share some structural similarities, indicates their use in organic electronics and as building blocks for complex molecular systems (Segura et al., 2015).

Environmental Chemistry and Toxicology

The study of urea derivatives and related compounds in environmental chemistry and toxicology offers insights into their fate, behavior, and potential risks. Research in this area can provide valuable information on the environmental impact of such compounds, their degradation pathways, and their interactions with living organisms. This knowledge is crucial for assessing the safety and environmental risks associated with the use of these chemicals (Weber & Sharypov, 2009).

Mecanismo De Acción

Target of Action

The primary target of this compound is the P53 protein , a crucial player in tumor suppression . P53 induces cell-cycle arrest, apoptosis, or senescence, and is a prime target for anticancer drug therapy .

Mode of Action

The compound interacts with its target, the P53 protein, in a selective dose-dependent manner . It induces the overexpression of the TP53 gene, suggesting a promising reactivation of the P53 mutant .

Biochemical Pathways

The compound’s interaction with P53 affects the pathways involved in cell cycle regulation and apoptosis . Overexpression of the TP53 gene can lead to cell cycle arrest in the G1 phase and induce apoptosis .

Result of Action

The compound’s action results in a cytostatic activity against non-small cell lung cancer cell lines . This means it inhibits cell proliferation, thereby potentially slowing the progression of the cancer .

Propiedades

IUPAC Name |

1-benzhydryl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c30-23(27-14-16-29-15-13-26-22(29)20-17-24-11-12-25-20)28-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,21H,14,16H2,(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLIKDNRKZHZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)